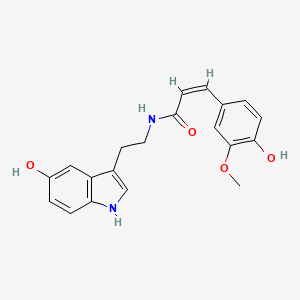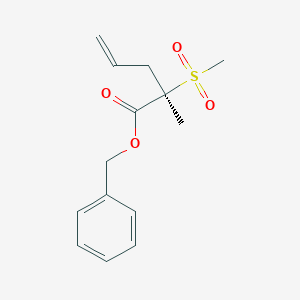
cis-Moschamine
Übersicht
Beschreibung
cis-Moschamine is a natural indole alkaloid compound originally isolated from the plant Drimia maritima. It is known for its antitumor properties, exerting effects on various cancer cell lines such as HeLa, MCF7, and A431 . The molecular formula of this compound is C20H20N2O4, and it has a molecular weight of 352.38 g/mol .
Wirkmechanismus
Target of Action
cis-Moschamine is a natural compound that has been found to exert antitumor effects on various types of cancer cells, including HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells . These cells are the primary targets of this compound.
Mode of Action
It is known that this compound interacts with its targets (cancer cells) and inhibits their proliferation . This interaction and the resulting changes lead to the antitumor effects of this compound.
Biochemical Pathways
It is known that this compound exerts its antitumor effects by inhibiting the proliferation of cancer cells
Result of Action
The primary result of this compound’s action is the inhibition of tumor cell proliferation. This leads to a decrease in the growth and spread of cancer cells, such as HeLa, MCF7, and A431 cells . This antitumor effect makes this compound a potential candidate for the development of new anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Moschamine involves the extraction of indole alkaloids from plant sources such as Centaurea cyanus . The preparation typically includes the use of methanol extracts followed by chromatographic separation techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The use of large-scale chromatographic techniques and solvent extraction methods are common in the industrial production of such alkaloids .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Moschamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
cis-Moschamine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying indole alkaloid chemistry and reaction mechanisms.
Biology: Research on this compound focuses on its biological activities, including its antitumor effects on various cancer cell lines.
Medicine: Its potential therapeutic applications are being explored, particularly in cancer treatment due to its antiproliferative properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
Moschamine: Another indole alkaloid with similar antitumor properties.
Centcyamine: An indole alkaloid isolated from the same plant source.
cis-Centcyamine: A structural isomer of centcyamine with similar biological activities.
Uniqueness: cis-Moschamine is unique due to its specific configuration and potent antitumor effects. Its ability to inhibit the growth of various cancer cell lines makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKJYWENWLOMY-CLTKARDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B3034502.png)





![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)



![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)
